molecular formula C9H10N2O3 B1218038 N'-acetyl-2-hydroxybenzohydrazide CAS No. 20349-50-2

N'-acetyl-2-hydroxybenzohydrazide

Cat. No. B1218038
CAS RN: 20349-50-2
M. Wt: 194.19 g/mol
InChI Key: VDACCTGBJAMTDN-UHFFFAOYSA-N
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Description

“N’-acetyl-2-hydroxybenzohydrazide” is a chemical compound with the molecular formula C9H10N2O3 . It has an average mass of 194.187 Da and a monoisotopic mass of 194.069138 Da . This compound is a derivative of benzohydrazide and is classified as a carbohydrazide .


Synthesis Analysis

The synthesis of “N’-acetyl-2-hydroxybenzohydrazide” involves a series of reactions starting from 2-hydroxybenzoic acid . The common methods used for the synthesis of related compounds involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents .


Molecular Structure Analysis

The InChI string for “N’-acetyl-2-hydroxybenzohydrazide” is InChI=1S/C9H10N2O3/c1-6(12)10-11-9(14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H,10,12)(H,11,14) . The SMILES string is CC(=O)NNC(=O)c1ccccc1O .


Physical And Chemical Properties Analysis

“N’-acetyl-2-hydroxybenzohydrazide” has a molecular weight of 194.19 . The compound’s redox properties have been studied using cyclic voltammetry .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Oxadiazol-2-yl-4-Bromophenyl Acetates : Starting from 2-hydroxybenzoic acid (salicylic acid), new 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide compounds were synthesized. These compounds were then converted into 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates, confirming their structures using various spectroscopic methods (Nguyen Van Thin et al., 2019).

  • N-Acylhydrazones and Their Conversion : N-Acylhydrazones were prepared from 2-hydroxy-3,5-dinitrobenzohydrazide and aromatic aldehydes or ketones. Conversion of hydrazide hydrazone into N-acetyl-1,3,4-oxadiazole derivative was achieved, showing good inhibition against bacterial pathogens (IUG Journal of Natural Studies, 2022).

  • Production of Pyridine, Chromene, and Thiazole Derivatives : Using N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide, new pyridine, chromene, and thiazole derivatives were synthesized as antimicrobial and antioxidant agents. The thiazole derivative exhibited the highest anti-bacterial and antifungal activities (Eman A. El-Hagrassey et al., 2022).

Biological and Medicinal Applications

  • Antihypertensive Activity of Derivatives : Compounds derived from p-hydroxybenzohydrazide showed significant antihypertensive activity. 3D-QSAR analysis provided insights into the structure-activity relationship of these compounds, aiding in the design of potent antihypertensive agents (R. Bhole et al., 2011).

  • Synthesis of Heterocyclic Compounds for Antimicrobial Activities : Various heterocyclic compounds were prepared from 2-hydroxy benzohydrazide, showing promising antimicrobial activities against different microorganisms. These compounds included 1,3,4-oxadiazole derivatives and thiazolidinone, among others (E. M. Sarshira et al., 2016).

  • Inhibitory Activity of 2-Hydroxybenzylidene-4-Hydroxybenzohydrazide Derivatives : N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide derivatives showed antimicrobial activity against Escherichia coli and Bacillus subtilis (Suzana et al., 2017).

  • Synthesis of Heterocyclic Derivatives for Antimycobacterial Activity : Heterocyclic derivatives containing thiazole fused p-hydroxybenzohydazide were synthesized for antimycobacterial activity. These derivatives showed promising activities against mycobacterial strains (Sandip Shrikishan Kshirsagar et al., 2020).

  • Cholinesterase Inhibitors for Dementia Treatment : Iodinated hydrazide-hydrazones and their analogues were designed as potential central acetyl- and butyrylcholinesterase inhibitors, showing moderate dual inhibition and potential for treating dementia (M. Krátký et al., 2020).

Future Directions

Future research could focus on the potential applications of “N’-acetyl-2-hydroxybenzohydrazide” and its derivatives. For instance, some derivatives of salicylic acid, which is structurally similar to “N’-acetyl-2-hydroxybenzohydrazide”, have been studied for their antioxidant properties .

properties

IUPAC Name

N'-acetyl-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)10-11-9(14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H,10,12)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDACCTGBJAMTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293740
Record name N'-acetyl-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-2-hydroxybenzohydrazide

CAS RN

20349-50-2
Record name 2-Hydroxybenzoic acid 2-acetylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20349-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91846
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91846
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Record name N'-acetyl-2-hydroxybenzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EM Sarshira, NM Hamada, YM Moghazi… - Journal of …, 2016 - Wiley Online Library
… When N-formyl- or N-acetyl-2-hydroxybenzohydrazide 6a, 6b was heated under reflux with phosphorous pentasulphide in pyridine, it gave 1,3,4-thiadiazole derivative 13a, 13b. The …
Number of citations: 26 onlinelibrary.wiley.com
A Parameshwar, V Selvam, M Ghashang… - Orient J …, 2017 - pdfs.semanticscholar.org
… To a solution of N ’-acetyl-2hydroxybenzohydrazide (1 g, 0.0051 mmol) in acetonitrile: water (9:1) (10 ml) was added potassium carbonate (1.97 g, 0.015 mmol) and stirred for 15 min at …
Number of citations: 2 pdfs.semanticscholar.org
SZ Ahmed - researchgate.net
I am extremely happy to know that the Department of Chemistry, C. Abdul Hakeem College of Engineering & Technology is organizing a National Conference on Frontiers in Chemistry …
Number of citations: 2 www.researchgate.net

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